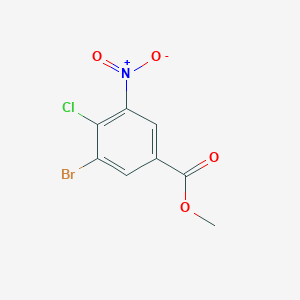
2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, etherification, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoropropionamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide is unique due to its specific combination of halogen atoms and the difluoroacetamide group. This unique structure may confer distinct chemical reactivity and biological activity, making it valuable for specialized applications.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F2NO2/c1-8-6-9(16)3-5-13(8)23-15(19,20)14(22)21-12-4-2-10(17)7-11(12)18/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXIHSLKIIGIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
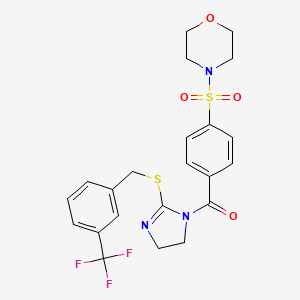
![(E)-3-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2889710.png)
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)
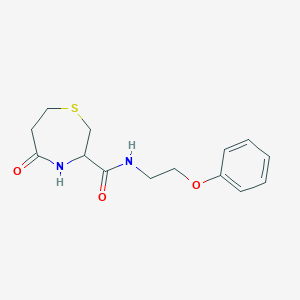
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2889720.png)
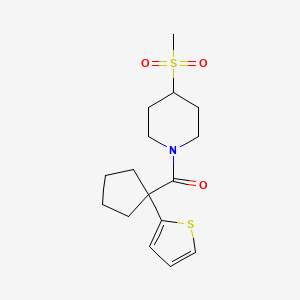

![2,4-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2889723.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)
![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)
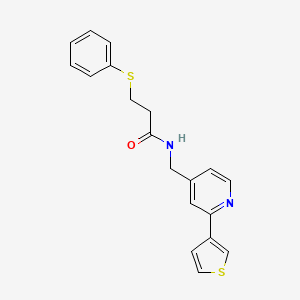
![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)
